molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No.: B183841
CAS No.: 95333-95-2
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is characterized by the presence of a propanoic acid group attached to a 3,5-dichlorophenyl ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)propanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(3,5-dichlorophenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: 3-(3,5-Dichlorophenyl)propanoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.

Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)propanoic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Oxidative Stress Pathways: The compound can induce oxidative stress, leading to cellular damage.

    Signal Transduction Pathways: It can affect signal transduction by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(3,5-Dibromophenyl)propanoic acid
  • 3-(3,5-Dimethylphenyl)propanoic acid

Comparison: 3-(3,5-Dichlorophenyl)propanoic acid is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. Compared to its fluorinated, brominated, or methylated analogs, the dichlorinated compound exhibits different reactivity and biological activity. The chlorine atoms enhance its lipophilicity and influence its interaction with biological targets.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICJNXGCGRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356061
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-95-2
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dichlorophenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd/C (1.5 g) in THF (200 mL) was added 3-(3,5-dichlorophenyl)-acrylic acid (11.5 g). The reaction was hydrogenated on a Parr shaker at 50 psi for 3 h. The catalyst was removed by filtration through celite and the organic solution was concentrated in vacuo to afford 3-(3,5-dichlorophenyl)-propionic acid (11.3 g). 1H NMR (400 MHz, CDCl3) δ 7.00-7.35 (m, 3H), 2.89 (t, 2H), 2.66 (t, 2H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Reaction of 3,5-dichlorocinnamic acid (22.9 g, 0.106 mol) and 3 g palladium/carbon substantially as above yielded 23 g (99%) of 3-(3',5'-dichlorophenyl)propanoic acid as an oil.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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